2-Fluoroethyl chloroformate is a chemical compound with the molecular formula and a molecular weight of 126.51 g/mol. It is classified as a flammable liquid and poses acute toxicity risks through inhalation and skin contact, necessitating careful handling and storage under controlled conditions, typically at temperatures between 2-8 °C . The compound is characterized by its unique structure, which includes a fluorine atom that enhances its reactivity compared to non-fluorinated chloroformates.
As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:
While specific biological activity data for 2-fluoroethyl chloroformate is limited, it is primarily utilized in the synthesis of fluorinated compounds, particularly 3-fluoroethylurethan derivatives. These derivatives may exhibit various biological properties, including potential pharmacological effects. The compound's hygroscopic nature and volatility suggest it may have implications in biochemical pathways related to drug synthesis and development.
The synthesis of 2-fluoroethyl chloroformate typically involves the reaction of 2-fluoroethanol with phosgene:
This reaction is conducted under controlled conditions in an inert solvent such as dichloromethane to prevent decomposition. Industrial production methods utilize large-scale reactors with precise temperature and pressure control to ensure safety and product consistency .
2-Fluoroethyl chloroformate serves multiple purposes in chemical synthesis:
Interaction studies involving 2-fluoroethyl chloroformate primarily focus on its reactivity with nucleophiles. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated counterparts. This unique property allows it to act effectively in various synthetic pathways, particularly in forming stable derivatives that may have enhanced biological activities .
Several compounds share similarities with 2-fluoroethyl chloroformate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl chloroformate | Non-fluorinated; less reactive than its fluorinated counterpart. | |
Methyl chloroformate | Smaller alkyl group; different reactivity profile. | |
2,2,2-Trifluoroethyl chloroformate | Contains three fluorine atoms; significantly alters reactivity and stability. |
The presence of the fluorine atom in 2-fluoroethyl chloroformate enhances its electrophilicity compared to non-fluorinated compounds, leading to increased reactivity towards nucleophiles. This characteristic makes it a valuable building block in synthetic chemistry, particularly for developing novel fluorinated drugs and agrochemicals .
The reaction of 2-fluoroethanol with phosgene (COCl₂) remains the most direct route to 2-fluoroethyl chloroformate. This method involves bubbling phosgene gas into a solution of 2-fluoroethanol in dichloromethane or toluene at 0–5°C, catalyzed by tertiary amines like triethylamine. Key advancements include:
Table 1: Phosgene-Mediated Synthesis Parameters
Parameter | Value/Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents decomposition |
Catalyst (DMF) | 0.35 mmol per 5.2 mmol BTC | 93–98% yield |
Solvent | Toluene or dichloromethane | 95% efficiency |
Solvent-free methodologies minimize waste and enhance atom economy. Triphosgene-based systems achieve quantitative yields by eliminating solvent interactions:
Advantages:
Continuous flow reactors address phosgene’s hazards by enabling precise control over reaction parameters:
Table 2: Continuous Flow vs. Batch Process Comparison
Metric | Continuous Flow | Batch Process |
---|---|---|
Residence Time | 5–10 minutes | 4–8 hours |
Yield | 92–96% | 85–90% |
Byproduct Formation | <1% | 5–10% |
To replace phosgene, researchers have developed safer reagents:
Table 3: Green Reagent Performance
Reagent | Catalyst | Yield | Temperature |
---|---|---|---|
Phenyl chloroformate | FPyr | 89% | 80°C |
Triphosgene (BTC) | [NEt₃Me]Cl | 96% | 25°C |
CO₂ | RuCl₃ | 45% | 150°C |
2-Fluoroethyl chloroformate exhibits characteristic nucleophilic acyl substitution behavior typical of chloroformate esters, following well-established mechanistic pathways that involve initial nucleophilic attack at the carbonyl carbon [2]. The compound participates in derivatization reactions through a two-step addition-elimination mechanism, where nucleophiles attack the electrophilic carbonyl carbon to form tetrahedral intermediates [3]. This mechanistic pathway is fundamental to understanding the reactivity profile of 2-fluoroethyl chloroformate in synthetic applications.
The nucleophilic acyl substitution mechanism proceeds through formation of a tetrahedral alkoxide intermediate, where the negative charge can gain stability by being transferred to the chloride leaving group [2]. The reaction sequence involves nucleophilic addition as the first step, followed by elimination of the chloride ion, allowing the carbonyl bond to reform and creating a new acyl compound [2]. Studies of related chloroformate compounds demonstrate that these reactions exhibit sensitivity to substituent effects, with the addition step of the addition-elimination pathway being rate-determining [11].
Fluoroethyl chloroformate demonstrates enhanced reactivity compared to non-fluorinated analogs due to the electron-withdrawing effects of the fluorine substituent [4]. The presence of fluorine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and accelerating the overall substitution process [4]. Research on methyl trifluoroacetate has shown that fluorinated compounds exhibit significantly higher reactivity than their non-fluorinated counterparts in nucleophilic acyl substitution reactions [4].
Table 1: Comparative Reactivity of Chloroformate Compounds in Nucleophilic Substitution
Compound | Relative Rate Constant | Mechanism | Reference |
---|---|---|---|
Methyl chloroformate | 1.0 | Addition-elimination | [3] |
2-Fluoroethyl chloroformate | 2.8 | Addition-elimination | [8] |
Phenyl chloroformate | 0.65 | Addition-elimination | [22] |
p-Nitrophenyl chloroformate | 15.2 | Addition-elimination | [11] |
The derivatization capability of 2-fluoroethyl chloroformate has been demonstrated in the synthesis of radiolabeled compounds, where it reacts with desmethyl-CUMI-101 to form fluoroethyl derivatives [8]. These reactions proceed under mild conditions, typically at room temperature in organic solvents, and provide excellent yields when appropriate base catalysts are employed [8]. The compound has found particular utility in the preparation of positron emission tomography tracers, where its reactivity profile allows for efficient incorporation of fluorine-18 labels [8].
Computational studies of chloroformate reactions have provided detailed insights into transition state geometries and electronic structures governing nucleophilic acyl substitution pathways [13] [14]. Density functional theory calculations employing the B3LYP functional with dispersion corrections have been successfully applied to characterize transition states in related carbonyl systems [12]. These theoretical approaches reveal critical geometric parameters and electronic distributions that influence reaction rates and selectivity patterns.
The transition state for nucleophilic attack on chloroformate carbonyls exhibits characteristic tetrahedral geometry with partially formed bonds between the nucleophile and carbonyl carbon [51]. Quantum mechanical modeling demonstrates that the transition state involves simultaneous bond formation and weakening of the carbon-chlorine bond [47]. Studies of methyl chloroformate using high-level computational methods reveal that the reaction barrier for chlorine atom loss measures approximately 0.40 electron volts, consistent with experimental observations [47] [48].
Table 2: Computed Transition State Parameters for Chloroformate Reactions
Parameter | Value | Method | Reference |
---|---|---|---|
Carbon-nucleophile bond distance | 2.1 Å | B3LYP/6-311G(d,p) | [13] |
Carbon-chlorine bond distance | 2.4 Å | B3LYP/6-311G(d,p) | [13] |
Reaction barrier | 0.40 eV | SVECV-f12 | [47] |
Dihedral angle | 109.5° | DFT-d3 | [12] |
Molecular orbital analysis reveals that the lowest unoccupied molecular orbital of chloroformate compounds is primarily localized on the carbonyl carbon, consistent with this position serving as the electrophilic center [54]. The highest occupied molecular orbital corresponds to non-bonding electrons on the chlorine atom, which facilitates the elimination step following nucleophilic addition [54]. Frontier orbital theory successfully predicts the regioselectivity observed in nucleophilic attacks on these compounds [52].
Transition path sampling calculations provide estimates of transition state lifetimes in the femtosecond range, indicating that barrier crossing events occur rapidly once sufficient activation energy is achieved [16]. These computational studies demonstrate that transition states exhibit compressed vibrational modes associated with bond formation and breaking, consistent with concerted reaction mechanisms [16]. The geometric optimization of transition states requires careful consideration of bonding changes, as traditional interpolation methods may fail to capture the complex rearrangements occurring during acyl substitution [13].
Solvent polarity exerts profound influence on the kinetics of 2-fluoroethyl chloroformate reactions, with polar aprotic solvents generally accelerating nucleophilic acyl substitution processes [21]. The extended Grunwald-Winstein equation has been successfully applied to correlate solvolysis rates with solvent nucleophilicity and ionizing power parameters [22]. Studies of related chloroformate compounds demonstrate that reaction rates can vary by several orders of magnitude depending on solvent composition [19] [28].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal reaction environments for nucleophilic substitution reactions involving chloroformates [20]. These solvents stabilize the nucleophile while minimizing solvation of the transition state, leading to enhanced reaction rates [20]. Research on phenyl chloroformate solvolysis reveals sensitivity parameters of l = 1.68 ± 0.06 for nucleophilicity and m = 0.46 ± 0.04 for ionizing power, indicating substantial dependence on solvent nucleophilicity [22].
Table 3: Solvent Effects on Chloroformate Reaction Rates
Solvent | Dielectric Constant | Relative Rate | Mechanism | Reference |
---|---|---|---|---|
Methanol | 32.6 | 1.0 | Addition-elimination | [21] |
Dimethylformamide | 36.7 | 100 | Addition-elimination | [38] |
Dimethyl sulfoxide | 46.7 | 1000 | Addition-elimination | [38] |
Water | 78.5 | 0.1 | Hydrolysis | [21] |
Fluoroalcohol-containing mixtures exhibit unique solvent effects on chloroformate reactions, often promoting ionization mechanisms in compounds capable of forming stable carbocations [45]. Studies of 4-fluorophenyl chlorothionoformate demonstrate dual mechanistic behavior, with bimolecular addition-elimination dominant in nucleophilic solvents and unimolecular ionization occurring in highly ionizing media [19]. The exact solvent compositions where mechanistic changes occur can be identified through careful kinetic analysis and application of similarity model concepts [19].
Temperature dependence of reaction rates follows Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole for chloroformate solvolysis reactions [32]. Rate constants generally double for every 10-degree temperature increase, consistent with typical organic reaction behavior [32]. The temperature coefficient provides valuable mechanistic information, with larger values indicating greater sensitivity to thermal activation [35].
Fluorine-18 labeling studies of chloroformate compounds provide crucial insights into reaction mechanisms and fluorine participation in chemical transformations [24] [25]. The incorporation of fluorine-18 into chloroformate derivatives enables detailed mechanistic investigations through radiotracer methodology [26]. Studies utilizing 2-fluoroethyl chloroformate as a precursor for fluorine-18 labeled compounds demonstrate the utility of this approach in understanding fluorine behavior during chemical reactions [27].
Isotopic labeling experiments reveal that fluorine atoms in 2-fluoroethyl chloroformate remain intact during typical nucleophilic acyl substitution reactions, indicating that the fluorine substituent does not participate directly in the bond-breaking and bond-forming processes [28]. Instead, the fluorine atom serves as an electron-withdrawing group that influences reaction rates through inductive effects [28]. This behavior contrasts with reactions where fluorine acts as a leaving group, such as in fluoroformate solvolysis [28].
Table 4: Isotopic Effects in Fluorinated Chloroformate Reactions
Isotope | Position | Effect Magnitude | Mechanism Indication | Reference |
---|---|---|---|---|
Fluorine-18 | Terminal | No exchange | Inductive activation | [24] |
Deuterium | Alpha carbon | kH/kD = 1.2 | Primary isotope effect | [30] |
Carbon-13 | Carbonyl | Minimal | Rate-determining step | [25] |
Chlorine-37 | Leaving group | kCl35/kCl37 = 1.02 | Secondary isotope effect | [28] |
Kinetic isotope effect studies provide additional mechanistic information about the role of fluorine in these reactions [30]. Primary isotope effects are observed when bonds to isotopically labeled atoms are broken in the rate-determining step, while secondary effects indicate changes in bonding without direct bond cleavage [30]. Research on deuterium isotope effects in fluorinated complexes reveals relatively small effects, suggesting that carbon-hydrogen bonds adjacent to fluorine are not significantly involved in the transition state [30].
The synthesis of fluorine-18 labeled building blocks utilizing chloroformate chemistry demonstrates the practical applications of isotopic labeling in pharmaceutical research [26]. These studies show that 2-fluoroethyl chloroformate can serve as an effective precursor for radiolabeled compounds used in positron emission tomography imaging [27]. The labeling process typically involves nucleophilic substitution reactions where the chloroformate moiety is displaced by appropriate nucleophiles while preserving the fluorine-18 label [27].
Flammable;Corrosive;Acute Toxic